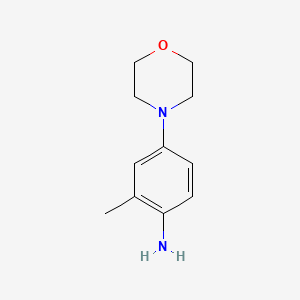

2-Methyl-4-morpholin-4-ylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUJDQANIYVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620712 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-00-0 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-morpholin-4-ylaniline: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of specific heterocyclic moieties is a cornerstone of rational drug design. The morpholine ring, in particular, is a privileged structure, frequently employed to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] This guide provides a detailed technical overview of 2-Methyl-4-morpholin-4-ylaniline (CAS 581-00-0), a substituted aniline that serves as a valuable building block in the synthesis of complex bioactive molecules.[2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, plausible synthetic routes, analytical considerations, and potential applications.

Molecular Identity and Core Chemical Properties

This compound is an aromatic amine featuring a morpholine substituent at the para-position and a methyl group at the ortho-position relative to the primary amino group. This specific arrangement of functional groups dictates its reactivity and potential utility as a chemical intermediate.

The primary amino group serves as a versatile synthetic handle for derivatization, most commonly through acylation, sulfonylation, or reductive amination. The tertiary amine within the morpholine ring imparts basicity and can influence the molecule's overall solubility and cell permeability. The methyl group provides steric bulk and can modulate the electronic properties of the benzene ring.

Chemical Structure and Identifiers

The structural and identifying information for this compound is well-established.[3][4]

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 581-00-0 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂O | [3][4] |

| Molecular Weight | 192.26 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C(C=CC(=C1)N2CCOCC2)N | [4] |

| InChI Key | ZGJUJDQANIYVAL-UHFFFAOYSA-N |[3][4] |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Physical Form | Solid | - | [3] |

| Melting Point | Data not available | Expected to be a crystalline solid. | - |

| Boiling Point | Data not available | - | - |

| pKa | Data not available | The aniline amine is expected to have a pKa around 4-5, while the morpholine nitrogen will be more basic. A predicted pKa for the related isomer 2-(morpholin-4-ylmethyl)aniline is 6.42.[5] | [5] |

| Solubility | Data not available | The morpholine moiety is expected to confer higher aqueous solubility compared to its non-morpholinated analog, particularly under acidic conditions where the nitrogens are protonated. It is expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. | - |

Synthesis and Purification

A definitive, published protocol for the synthesis of this compound is not widely available. However, based on its structure, the most logical and industrially relevant synthetic approach is a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6][7] This reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for constructing the aryl-nitrogen bond between the aniline precursor and the morpholine ring.[8]

An alternative route, involving the reduction of a nitro-precursor, is also plausible and mirrors established syntheses of related morpholinoanilines.[9]

Proposed Synthesis: Buchwald-Hartwig Amination

This proposed methodology involves the coupling of an appropriate aryl halide or triflate with morpholine. The choice of starting material, catalyst, ligand, and base is critical for achieving high yield and purity.

Reaction Scheme: 4-Bromo-3-methylaniline (or a protected version) + Morpholine ---[Pd Catalyst, Ligand, Base]---> this compound

Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) source like Pd₂(dba)₃ is commonly used. The choice of phosphine ligand is crucial; sterically hindered, electron-rich biaryl phosphine ligands like XPhos or SPhos are highly effective for coupling with both primary and secondary amines and are known to facilitate the key reductive elimination step.[8]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the morpholine, forming the active nucleophile, and to facilitate the regeneration of the Pd(0) catalyst.[10]

-

Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard for this chemistry as they are stable at the required reaction temperatures and do not interfere with the catalytic cycle.[7]

-

Purification: Standard silica gel chromatography is typically sufficient to remove the catalyst, ligand, and any unreacted starting materials, yielding the pure product.

Spectral and Analytical Characterization

No public repositories of experimental spectra for this compound were identified. The following section describes the expected spectral characteristics based on the molecule's structure. These predictions serve as a guide for researchers to confirm the identity and purity of their synthesized material.

Table 3: Predicted Spectral Data

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Aromatic Region (δ 6.5-7.0 ppm): Three protons exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. -NH₂ Protons: A broad singlet, chemical shift is solvent-dependent. Morpholine Protons (δ 3.8-4.0 and 3.0-3.2 ppm): Two distinct triplets, each integrating to 4H, corresponding to the protons adjacent to the oxygen (-O-CH ₂) and nitrogen (-N-CH ₂) respectively. Methyl Protons (δ ~2.2 ppm): A sharp singlet integrating to 3H. |

| ¹³C NMR | Aromatic Carbons (δ 110-150 ppm): Six distinct signals. Morpholine Carbons (δ ~67 ppm and ~50 ppm): Two signals corresponding to the carbons adjacent to the oxygen and nitrogen, respectively.[11] Methyl Carbon (δ ~17 ppm): One signal for the methyl group. |

| Mass Spec (EI) | Molecular Ion (M⁺): A strong peak at m/z = 192.26. Key Fragments: Loss of fragments corresponding to the morpholine ring or the methyl group. |

| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine. C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. C-O Stretch: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring. C-N Stretch: Aromatic C-N stretch around 1250-1350 cm⁻¹. |

Proposed Analytical Method: Quality Control

For drug development professionals, ensuring the purity of intermediates is paramount. A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be readily developed for this purpose.

Table 4: Proposed RP-HPLC Method for Purity Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column providing good retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid aids in peak shaping by protonating the basic nitrogens. Acetonitrile is a common organic modifier. |

| Elution | Isocratic (e.g., 70:30 A:B) or Gradient | An initial isocratic run can be used, followed by gradient optimization to resolve any impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The aniline ring provides strong UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

| Expected Rt | ~5-10 minutes | Retention time will depend on the exact mobile phase composition. |

Applications in Research and Drug Development

While specific biological activities for this compound itself have not been reported, its structure makes it a highly valuable scaffold and intermediate in medicinal chemistry.[2][] The morpholine moiety is a well-known "pharmacokinetic fixer," often introduced to parent molecules to improve solubility, reduce lipophilicity, and block sites of metabolism, thereby enhancing a compound's drug-like properties.[1]

The primary aniline group provides a convenient attachment point for building more complex structures, making this compound an ideal starting material for creating libraries of novel compounds for high-throughput screening.

Caption: Potential synthetic utility of this compound.

Potential Roles in Drug Discovery:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that binds to the hinge region of the ATP-binding pocket. The this compound scaffold could be elaborated to target various kinases.[13]

-

CNS Agents: The ability of the morpholine group to improve solubility can be advantageous for developing drugs that need to cross the blood-brain barrier.

-

Anticancer Agents: Morpholine and quinoline derivatives have shown promise as anticancer agents, and this compound could serve as a precursor for such molecules.[13][14]

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate precautions in a laboratory setting.

Table 5: GHS Hazard Information

| Category | Statement |

|---|---|

| Signal Word | Warning |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. |

Source: Thermo Fisher Scientific Safety Data Sheet[4]

Storage and Handling:

-

Store in a well-sealed container at room temperature.[3]

-

Handle in a well-ventilated area or chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

Conclusion

This compound is a chemical compound with significant potential as a building block in pharmaceutical research and development. While detailed public data on its specific properties and activities are sparse, its structural features—a reactive aniline handle and a property-enhancing morpholine moiety—make it an attractive starting point for the synthesis of diverse chemical libraries aimed at various therapeutic targets. The proposed synthetic and analytical methodologies in this guide provide a solid foundation for researchers to utilize this compound effectively in their discovery programs. As with any chemical intermediate, thorough in-house characterization and validation are essential for ensuring the quality and reproducibility of downstream research.

References

- 1. researchgate.net [researchgate.net]

- 2. mlunias.com [mlunias.com]

- 3. 2-methyl-4-(4-morpholinyl)aniline | 581-00-0 [sigmaaldrich.com]

- 4. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 2-(MORPHOLIN-4-YLMETHYL)ANILINE CAS#: 95539-61-0 [m.chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-4-morpholin-4-ylaniline

Introduction

2-Methyl-4-morpholin-4-ylaniline (CAS No: 581-00-0) is a substituted aniline derivative incorporating a morpholine ring, a common scaffold in medicinal chemistry.[1] The morpholine moiety is frequently employed in drug design to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a basic nitrogen center for molecular interactions.[2][3] As a substituted aromatic amine, this compound serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[4]

A comprehensive understanding of the physicochemical characteristics of this compound is paramount for researchers and drug development professionals. These properties—ranging from solubility and lipophilicity to thermal stability and ionization state—govern everything from reaction kinetics and purification strategies to formulation development, bioavailability, and metabolic fate. This guide provides a detailed examination of these core properties, outlines robust experimental protocols for their determination, and offers insights into their practical implications in a research and development setting.

Core Physicochemical Profile

The fundamental physicochemical parameters of a compound provide the initial roadmap for its application. While comprehensive experimental data for this compound is not extensively published, a profile can be constructed from supplier data and predictive models. It is crucial for any new batch of this compound to be rigorously characterized to establish an empirical baseline.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Units | Source / Method |

| Identifier | |||

| CAS Number | 581-00-0 | - | [1] |

| IUPAC Name | This compound | - | [1] |

| Molecular | |||

| Molecular Formula | C₁₁H₁₆N₂O | - | [1] |

| Molecular Weight | 192.26 | g/mol | [1] |

| Physical | |||

| Physical Form | Solid | - | |

| Melting Point | Not available | °C | - |

| Boiling Point | Not available | °C | - |

| Solubility & Partitioning | |||

| pKa (Predicted) | See discussion below | - | - |

| logP (Predicted) | See discussion below | - | - |

Note: The absence of publicly available experimental data for properties like melting point, boiling point, pKa, and logP necessitates their determination for any new sample. Predicted values for structurally similar compounds can provide initial estimates. For instance, the related compound 2-(Morpholin-4-ylmethyl)aniline (CAS 95539-61-0) has a reported melting point of 70 °C and a predicted pKa of 6.42.[5]

Structural Representation

The chemical structure dictates the compound's properties. The aniline amine group is a weak base and a nucleophile, while the morpholine nitrogen provides a second, more aliphatic basic site. The tolyl group introduces lipophilicity and steric influence.

Caption: 2D structure of this compound.

Experimental Determination of Key Physicochemical Properties

To ensure scientific rigor, key parameters must be determined experimentally. The following protocols are standard methodologies for characterizing aromatic amines and are presented as self-validating systems.[6]

Workflow for Physicochemical Profiling

A logical workflow ensures that foundational data is gathered efficiently before more complex characterization is undertaken.

Caption: Logical workflow for physicochemical characterization.

Protocol 1: Determination of Melting Point (Capillary Method)

-

Causality & Expertise: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range often indicates the presence of impurities. This method is chosen for its simplicity and small sample requirement.

-

Methodology:

-

Instrument Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the analyte.

-

Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point.

-

Ramped Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁-T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Protocol 2: Determination of pKa (Potentiometric Titration)

-

Causality & Expertise: The pKa value defines the ionization state of the molecule at a given pH. For this compound, two basic centers exist: the aromatic amine and the aliphatic morpholine amine. The pKa is critical for predicting solubility, receptor binding (as many biological targets have ionized sites), and behavior in chromatographic separations. Potentiometric titration is the gold standard for its accuracy.

-

Methodology:

-

System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a controlled temperature (e.g., 25 °C).

-

Analyte Solution: Accurately weigh and dissolve a sample of the compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility across the titration range.

-

Titration: Place the solution in a thermostatted vessel with the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the resulting titration curve. The inflection points indicate the equivalence points.

-

Validation: Run a blank titration (solvent without analyte) to correct for any solvent effects.

-

Protocol 3: Determination of logP (Shake-Flask HPLC Method)

-

Causality & Expertise: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. This parameter is a key determinant of a drug's ability to cross biological membranes, its metabolic stability, and its potential for off-target toxicity. The shake-flask method is the traditional approach, and coupling it with HPLC analysis provides high sensitivity and specificity.[6]

-

Methodology:

-

Phase Preparation: Prepare a solution of the compound in the phase in which it is more soluble (likely n-octanol). The n-octanol and water phases must be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The vessel should be thermostatted.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully sample each phase. Determine the concentration of the analyte in both the n-octanol and aqueous layers using a validated HPLC method with a standard calibration curve.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.

-

Validation: Perform the experiment at three different starting concentrations to ensure the logP value is independent of concentration.

-

Spectroscopic and Safety Profile

Expected Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the substituted benzene ring, a singlet for the methyl group, and characteristic multiplets for the morpholine ring protons (typically two sets of triplets or complex multiplets around ~2.8-3.8 ppm). The aniline -NH₂ protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals in the aromatic region (110-150 ppm), signals for the morpholine carbons (~50-70 ppm), and a signal for the methyl carbon (~15-20 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z 193.27.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic groups, C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-O-C stretch from the morpholine ether linkage (around 1100 cm⁻¹).

Safety and Handling

Aromatic amines as a class require careful handling.[4] Based on safety data for this and structurally related compounds, the following precautions are essential:

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[1][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and acids.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery. Its physicochemical profile, governed by the interplay of its aromatic amine, methyl, and morpholine functionalities, dictates its behavior in both chemical and biological systems. While predictive data offers a starting point, this guide emphasizes the necessity of rigorous experimental characterization through validated protocols. By systematically determining properties such as melting point, pKa, and logP, researchers can make informed decisions that accelerate development, ensure reproducibility, and enhance the safety and efficacy of their work.

References

- 1. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 5. 2-(MORPHOLIN-4-YLMETHYL)ANILINE | 95539-61-0 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-morpholin-4-ylaniline

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Methyl-4-morpholin-4-ylaniline (CAS No. 581-00-0), a key intermediate in medicinal chemistry and materials science.[1] The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The guide delves into the mechanistic rationale, provides field-proven experimental protocols, and presents comparative data to inform strategic synthetic planning.

Introduction and Strategic Importance

This compound is a substituted aniline derivative incorporating a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic properties, and modulate biological activity.[2][3] Consequently, this compound serves as a critical building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[4][5] The strategic challenge in its synthesis lies in the efficient and regioselective formation of the C-N bond between the aniline ring and the morpholine nitrogen. This guide will explore the two most prevalent and effective methodologies for achieving this transformation.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the aryl-amine bond in this compound can be approached from two distinct mechanistic standpoints. The choice between these pathways often depends on starting material availability, cost, scale, and functional group tolerance.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry.[6] This pathway involves the attack of a nucleophile (morpholine) on an aromatic ring that is activated by at least one potent electron-withdrawing group (EWG), typically positioned ortho or para to a suitable leaving group.[7] For the synthesis of the target molecule, a nitro group (-NO₂) serves as an ideal EWG, with a halide (e.g., -F, -Cl) acting as the leaving group. The reaction proceeds via a discrete, resonance-stabilized Meisenheimer complex.[7] The final step involves the reduction of the nitro group to the desired primary amine.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] This methodology has revolutionized aromatic amine synthesis due to its broad substrate scope and milder reaction conditions compared to traditional methods.[10][11] The reaction couples an amine (morpholine) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[9] This pathway avoids the need for a strongly activating group on the aromatic ring, offering greater flexibility in precursor selection.[8]

Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This robust, two-step sequence is often preferred for its cost-effectiveness and scalability. It leverages a highly activated aromatic precursor to ensure an efficient substitution reaction, followed by a standard reduction.

Logical Workflow for SNAr Synthesis

Caption: Workflow for the SNAr synthesis pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice water. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield a yellow solid.

Causality Behind Experimental Choices:

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

-

Activating Group: The nitro group para to the fluorine atom strongly activates the ring for nucleophilic attack through its resonance-withdrawing effect, stabilizing the negative charge in the Meisenheimer intermediate.

-

Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and stabilize the charged intermediate without protonating the nucleophile.

Step 2: Synthesis of this compound via Nitro Reduction

-

Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker), suspend 4-(2-Methyl-4-nitrophenyl)morpholine (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.[12]

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours or until hydrogen uptake ceases.[12]

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12] Wash the Celite pad with the solvent. Concentrate the combined filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography to afford this compound as a solid.[12]

Causality Behind Experimental Choices:

-

Reduction Method: Catalytic hydrogenation with Pd/C is a clean, efficient, and high-yielding method for reducing aromatic nitro groups to anilines.[12][13] The byproducts are minimal (water), simplifying the purification process.

Pathway B: Synthesis via Buchwald-Hartwig Amination

This modern approach provides a powerful alternative, particularly when the required activated aryl halide for SNAr is unavailable or when other sensitive functional groups are present.

Logical Workflow for Buchwald-Hartwig Synthesis

Caption: Workflow for the Buchwald-Hartwig amination pathway.

Step-by-Step Experimental Protocol

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Reagent Charging: Add the aryl halide, 4-bromo-2-methylaniline (1.0 eq.).

-

Atmosphere Purge: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq.).

-

Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts and catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material is then purified by column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

-

Catalytic System: The palladium catalyst facilitates the key steps of oxidative addition to the aryl halide and reductive elimination to form the C-N bond.

-

Ligand: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It stabilizes the palladium center, promotes the reductive elimination step (the product-forming step), and prevents catalyst decomposition, leading to higher yields and efficiency.[8][14]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or the intermediate palladium-amine complex), which is a necessary step in the catalytic cycle to generate the active palladium-amido species.

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere to prevent oxidation and deactivation of the catalyst.

Comparative Analysis and Data Summary

The selection of a synthetic route is a critical decision based on multiple factors. The following table summarizes the key parameters for the two discussed pathways.

| Parameter | Pathway A: Nucleophilic Aromatic Substitution (SNAr) | Pathway B: Buchwald-Hartwig Amination |

| Starting Material | 4-Fluoro-2-methyl-1-nitrobenzene | 4-Bromo-2-methylaniline |

| Key Reagents | Morpholine, K₂CO₃, H₂, Pd/C | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu |

| Reaction Steps | 2 (Substitution, Reduction) | 1 (Cross-Coupling) |

| Typical Yield | High (often >80% over two steps) | Good to Excellent (70-95%) |

| Advantages | Cost-effective reagents, scalable, well-established chemistry. | Broad substrate scope, milder conditions for the C-N coupling, high functional group tolerance.[8] |

| Disadvantages | Requires a specifically activated substrate, use of high-pressure hydrogen gas. | Higher cost of palladium catalyst and phosphine ligands, requires strict inert atmosphere conditions.[9] |

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and effective strategies for the synthesis of this compound. The SNAr pathway, proceeding through a nitro-intermediate, is a classic and economically favorable route for large-scale production. In contrast, the Buchwald-Hartwig amination offers superior flexibility and functional group tolerance, making it an indispensable tool in modern research and development settings where speed and substrate diversity are paramount. The ultimate choice of methodology will be guided by the specific constraints and objectives of the research or manufacturing campaign.

References

- 1. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 14. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-Methyl-4-morpholin-4-ylaniline: A Technical Guide

Molecular Structure and its Spectroscopic Implications

2-Methyl-4-morpholin-4-ylaniline possesses a unique combination of a substituted aromatic ring and a saturated heterocyclic morpholine moiety. This structure gives rise to a distinct spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the interplay of these structural features is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the morpholine protons, the methyl protons, and the amine protons. The predicted chemical shifts are based on the known spectrum of 4-morpholinoaniline and the anticipated electronic effects of the additional methyl group.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic H (ortho to -NH₂) | ~6.6-6.8 | d | 1H | The ortho- and meta- couplings will result in a doublet. |

| Aromatic H (meta to -NH₂) | ~6.8-7.0 | dd | 1H | Will show coupling to both ortho protons. |

| Aromatic H (ortho to -CH₃) | ~6.9-7.1 | d | 1H | The electron-donating methyl group will slightly shield this proton. |

| Morpholine H (N-CH₂) | ~3.0-3.2 | t | 4H | Triplet due to coupling with adjacent O-CH₂ protons. |

| Morpholine H (O-CH₂) | ~3.8-4.0 | t | 4H | Triplet due to coupling with adjacent N-CH₂ protons. |

| Methyl H (-CH₃) | ~2.1-2.3 | s | 3H | A singlet as there are no adjacent protons. |

| Amine H (-NH₂) | ~3.5-4.5 | br s | 2H | Broad singlet, chemical shift can vary with concentration and solvent. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Visualization of Predicted ¹H NMR Assignments:

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known spectrum of 4-morpholinoaniline and the expected substituent effects of the methyl group.[1][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C (C-NH₂) | ~145-148 | Quaternary carbon, deshielded by the nitrogen. |

| Aromatic C (C-N(morpholine)) | ~140-143 | Quaternary carbon, deshielded by the nitrogen. |

| Aromatic C (C-CH₃) | ~128-132 | Quaternary carbon. |

| Aromatic C (CH) | ~115-125 | Aromatic methine carbons. |

| Morpholine C (N-CH₂) | ~48-52 | |

| Morpholine C (O-CH₂) | ~65-69 | Deshielded by the oxygen atom. |

| Methyl C (-CH₃) | ~17-20 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

-

Data Processing: Process the data using a Fourier transform and phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the aromatic C-H and C=C bonds, and the C-O bond of the morpholine ring.[1][4] While a specific spectrum for the target molecule is noted to be available from commercial suppliers, the data is not publicly accessible.[5][6][7][8][9]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2800-3000 | Medium |

| C=C Aromatic Stretch | 1500-1600 | Medium to Strong |

| N-H Bend (primary amine) | 1580-1650 | Medium |

| C-N Stretch (aromatic amine) | 1250-1360 | Strong |

| C-O-C Stretch (ether) | 1070-1150 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the mid-infrared region (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 192.26 g/mol .[5]

Predicted Fragmentation Pattern:

The fragmentation of N-aryl morpholines is often initiated by cleavage of the bonds adjacent to the nitrogen atoms. For this compound, the following key fragments are anticipated:

-

Molecular Ion (M⁺˙): m/z = 192

-

[M - CH₃]⁺: m/z = 177 (loss of the methyl group)

-

[M - C₂H₄O]⁺˙: m/z = 148 (loss of ethylene oxide from the morpholine ring)

-

[M - C₄H₈NO]⁺: m/z = 106 (cleavage of the morpholine ring)

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Visualization of Predicted Mass Spectrometry Fragmentation:

References

- 1. Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Morpholinoaniline(2524-67-6) IR2 spectrum [chemicalbook.com]

- 5. 2-Methyl-4-(4-morpholinyl)benzenamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. 2-Methyl-4-(4-morpholinyl)benzenamine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. 2-Methyl-4-(4-morpholinyl)benzenamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to 2-Methyl-4-morpholin-4-ylaniline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth overview of 2-methyl-4-morpholin-4-ylaniline, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines robust synthetic protocols, and explores its application as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology.

Core Compound Identification

This compound , a substituted aniline derivative, is distinguished by the presence of a methyl group ortho to the amino group and a morpholine ring at the para position. This unique substitution pattern imparts specific physicochemical properties that are highly valuable in the design of bioactive compounds.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 581-00-0 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| SMILES | CC1=C(C=CC(=C1)N2CCOCC2)N | [1] |

| InChI Key | ZGJUJDQANIYVAL-UHFFFAOYSA-N | [1] |

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized below. The morpholine moiety generally enhances aqueous solubility and can act as a hydrogen bond acceptor, which are desirable features in drug design.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | ≥95% - 97% | [1][2] |

| Infrared Spectrum | Authentic | [1] |

While a publicly available, peer-reviewed full experimental record for the NMR spectra of this specific compound is not readily found, the supporting information from a study on catalytic reduction provides spectral data consistent with the structure of this compound.[3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.16 (t, 1H, J = 8 Hz), 6.75 (d, 1H, J= 7.5 Hz), 6.69 (s, 1H), 6.62 (d, 1H, J= 7.5 Hz), 4.59 (br s, 2H, -NH₂) ppm.[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 65.32 ppm.[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 2-methyl-4-nitroaniline. This process involves a palladium-catalyzed Buchwald-Hartwig amination followed by the reduction of the nitro group.

Caption: Synthetic workflow for this compound.

Step 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2] In this step, 1-bromo-2-methyl-4-nitrobenzene is coupled with morpholine using a palladium catalyst and a suitable ligand.

Protocol:

-

To an oven-dried Schlenk flask, add 1-bromo-2-methyl-4-nitrobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 4-(2-methyl-4-nitrophenyl)morpholine.

Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing catalyst decomposition.[4] The strong, non-nucleophilic base, NaOtBu, is necessary to deprotonate the morpholine, forming the active nucleophile.

Step 2: Nitro Group Reduction

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Dissolve 4-(2-methyl-4-nitrophenyl)morpholine (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add palladium on carbon (10% w/w, ~5 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir the reaction vigorously until TLC or LC-MS analysis indicates complete conversion.

-

Filter the reaction mixture through Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Applications in Drug Development: A Case Study in Oncology

This compound is a valuable intermediate in the synthesis of quinoline-based kinase inhibitors. The aniline nitrogen provides a nucleophilic handle for the construction of the 4-anilinoquinoline scaffold, a privileged structure in many anticancer agents.[5]

A recent study highlighted the synthesis of novel 2-morpholino-4-anilinoquinoline derivatives that exhibit significant antitumor activity against the HepG2 (human liver cancer) cell line.[5] In this synthesis, this compound is reacted with 2-morpholino-4-chloroquinoline to generate the final bioactive compounds.

Caption: Role of this compound in anticancer drug synthesis.

The resulting anilinoquinoline derivatives are designed to target and inhibit protein kinases that are often overactive in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) or Src kinases.[5] By blocking the activity of these kinases, the compounds can disrupt downstream signaling pathways responsible for cell growth and proliferation, ultimately leading to cancer cell death.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate precautions.

GHS Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its synthesis is achievable through robust and well-established chemical transformations. The presence of the morpholine and substituted aniline moieties provides a versatile platform for the creation of complex molecules with significant biological activity, as demonstrated by its use in the development of novel quinoline-based antitumor agents. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher utilizing this compound in their scientific endeavors.

References

- 1. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of 2-Methyl-4-morpholin-4-ylaniline: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Substituted Aniline

In the landscape of medicinal chemistry and materials science, aniline and morpholine derivatives represent two cornerstones of molecular design.[1][2][3] Aniline, a fundamental aromatic amine, serves as a versatile scaffold for a vast array of industrial and pharmaceutical compounds.[1][4] The morpholine moiety, a six-membered heterocycle, is a privileged structure in drug discovery, often incorporated to enhance solubility, bioavailability, and target engagement.[5][6] The convergence of these two critical pharmacophores in 2-Methyl-4-morpholin-4-ylaniline presents a molecule of significant interest for the development of novel therapeutics and advanced materials.

This technical guide provides a comprehensive theoretical and computational framework for the in-depth characterization of this compound. Moving beyond a simple recitation of methods, this document elucidates the rationale behind the selection of specific computational strategies, offering a self-validating system for researchers to rigorously probe the molecule's electronic, structural, and interactive properties. The protocols outlined herein are designed to furnish drug development professionals and research scientists with actionable insights, accelerating the journey from molecular concept to tangible application.

Part 1: Foundational Quantum Chemical Analysis

The initial and most critical step in the computational investigation of any molecule is the accurate determination of its three-dimensional structure and fundamental electronic properties. For this, Density Functional Theory (DFT) stands as a robust and widely validated method, offering a favorable balance between computational cost and accuracy for organic molecules.[7][8]

Geometric Optimization and Vibrational Analysis: Establishing the Ground State

The starting point is to ascertain the most stable conformation of this compound. This is not merely a procedural step; the molecular geometry dictates its reactivity, intermolecular interactions, and ultimately, its biological activity.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: Employ the B3LYP functional, a hybrid functional that has consistently demonstrated high accuracy for organic molecules, paired with the 6-311++G(d,p) basis set. This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for capturing non-covalent interactions.

-

Software Implementation: Perform the calculation using a quantum chemistry package like Gaussian or ORCA.

-

Convergence Criteria: Ensure the optimization converges to a true energy minimum, characterized by the absence of imaginary frequencies in the subsequent vibrational analysis.

A vibrational frequency calculation is not just a validation step; it also provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural confirmation.[8]

Diagram: Quantum Chemical Workflow for Foundational Analysis

Caption: Workflow for determining the ground state geometry.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Data Presentation: Calculated Electronic Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of electron density among atoms. | Identifies reactive sites within the molecule. |

These parameters, derived from the optimized geometry, provide a quantitative basis for predicting the molecule's behavior in chemical reactions and biological systems.[9]

Part 2: Probing Intermolecular Interactions and Biological Potential

Given the prevalence of morpholine-containing compounds in pharmaceuticals, a key aspect of this guide is the computational assessment of this compound's potential to interact with biological targets.[3][10]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution around a molecule and predicting its non-covalent interaction patterns. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Experimental Protocol: MEP Analysis

-

Input Geometry: Use the optimized ground-state geometry of this compound.

-

Calculation: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).

-

Visualization: Generate the MEP surface using visualization software. Typically, red-to-yellow regions indicate negative potential (potential hydrogen bond acceptors), while blue regions indicate positive potential (potential hydrogen bond donors).

The MEP map for this compound will likely highlight the nitrogen of the aniline group and the oxygen of the morpholine ring as key sites for hydrogen bonding.

Diagram: Target Interaction Prediction Workflow

Caption: Workflow for assessing biological potential.

Molecular Docking: Simulating Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is invaluable for hypothesis-driven drug discovery, allowing for the virtual screening of a compound against known protein targets.

Experimental Protocol: Molecular Docking

-

Target Selection: Choose a relevant protein target. Given the applications of similar aniline and morpholine derivatives, kinases are a plausible target class.[3] For this example, we will consider a hypothetical kinase active site.

-

Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate atom types and charges.

-

Receptor Preparation: Prepare the protein structure, typically by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking. The software will generate a series of possible binding poses and score them based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

The results of the docking study can provide crucial insights into the potential mechanism of action and guide the design of more potent analogs.

ADMET Prediction: A Crucial Step in Early-Phase Drug Discovery

A promising biological activity is futile if the compound has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process.[11]

A variety of online tools and software packages (e.g., SwissADME, QikProp) can be used to predict key physicochemical and pharmacokinetic properties based on the molecule's structure.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range for Oral Drugs | Significance |

| Molecular Weight | 192.26 g/mol | < 500 g/mol | Lipinski's Rule of Five |

| LogP | (Predicted Value) | < 5 | Lipinski's Rule of Five |

| H-bond Donors | 1 | < 5 | Lipinski's Rule of Five |

| H-bond Acceptors | 3 | < 10 | Lipinski's Rule of Five |

| Topological Polar Surface Area (TPSA) | 38.49 Ų | < 140 Ų | Relates to membrane permeability |

| Blood-Brain Barrier (BBB) Permeation | (Predicted Value) | Yes/No | CNS activity potential |

Note: LogP and BBB permeation values would be generated from the predictive software.

Conclusion: A Roadmap for Innovation

This guide has outlined a rigorous, multi-faceted computational workflow for the comprehensive characterization of this compound. By systematically applying these theoretical methods, from foundational quantum chemical calculations to sophisticated molecular docking and ADMET profiling, researchers can build a deep understanding of this molecule's potential. The insights gained from these studies will be instrumental in guiding synthetic efforts, optimizing biological activity, and ultimately, unlocking the full therapeutic and material science potential of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 5. mdpi.com [mdpi.com]

- 6. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-morpholin-4-ylaniline Derivatives for Cancer Research

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Growing Importance of Morpholine-Containing Scaffolds in Oncology

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity. In the context of cancer research, derivatives of 2-Methyl-4-morpholin-4-ylaniline have emerged as a promising class of compounds, particularly as inhibitors of critical cell signaling pathways that are often dysregulated in cancer.

Notably, this core structure is found in several inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[4][5] Consequently, the development of potent and selective inhibitors targeting this pathway remains a high-priority area in oncology drug discovery.

These application notes provide a comprehensive guide to the synthesis, characterization, and preliminary biological evaluation of this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to explore this chemical space for novel anticancer agents.

Synthetic Strategy: A Modular Approach via Buchwald-Hartwig Amination

The synthesis of this compound derivatives is most efficiently achieved through a convergent approach, with the key bond-forming step being a palladium-catalyzed Buchwald-Hartwig amination.[6][7][8] This powerful cross-coupling reaction allows for the formation of the crucial C-N bond between an aryl halide and an amine, offering broad substrate scope and functional group tolerance.[6][7]

The general synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound derivatives.

Part 1: Synthesis of the Core Intermediate: this compound

This section details the two-step synthesis of the key aniline intermediate.

Protocol 1.1: Synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine

This protocol describes the palladium-catalyzed coupling of 1-bromo-2-methyl-4-nitrobenzene with morpholine.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1-Bromo-2-methyl-4-nitrobenzene | 5344-78-5 | 216.04 | 1.0 g |

| Morpholine | 110-91-8 | 87.12 | 1.2 eq |

| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 eq |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 0.04 eq |

| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 eq |

| Toluene, anhydrous | 108-88-3 | 92.14 | 20 mL |

Procedure:

-

To an oven-dried round-bottom flask, add 1-bromo-2-methyl-4-nitrobenzene (1.0 g, 4.63 mmol), palladium(II) acetate (21 mg, 0.093 mmol), and XPhos (88 mg, 0.185 mmol).

-

Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

-

Add anhydrous toluene (20 mL) via syringe, followed by morpholine (0.48 mL, 5.56 mmol).

-

Add sodium tert-butoxide (0.62 g, 6.48 mmol) in one portion.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-methyl-4-nitrophenyl)morpholine as a yellow solid.

Protocol 1.2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an aniline.[9]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 4-(3-Methyl-4-nitrophenyl)morpholine | 951-95-1 | 222.24 | 1.0 g |

| Palladium on activated carbon (10% Pd/C) | 7440-05-3 | - | 100 mg |

| Methanol | 67-56-1 | 32.04 | 30 mL |

| Hydrogen gas (H₂) | 1333-74-0 | 2.02 | Balloon |

Procedure:

-

To a round-bottom flask, add 4-(3-methyl-4-nitrophenyl)morpholine (1.0 g, 4.50 mmol) and methanol (30 mL).

-

Carefully add 10% Pd/C (100 mg).

-

Secure a balloon filled with hydrogen gas to the flask and purge the system with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol (20 mL).

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be used in the next step without further purification.

Part 2: Derivatization via Buchwald-Hartwig Amination

This section provides a general protocol for the synthesis of diverse this compound derivatives.

Protocol 2.1: General Procedure for the Synthesis of N-Aryl/Heteroaryl-2-methyl-4-morpholin-4-ylaniline Derivatives

This protocol outlines the coupling of the synthesized aniline with various aryl or heteroaryl halides.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 2524-67-6 | 192.26 | 1.0 eq |

| Aryl/Heteroaryl Halide | - | - | 1.1 eq |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.015 eq |

| Xantphos | 161265-03-8 | 578.68 | 0.03 eq |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 eq |

| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 10 mL |

Procedure:

-

In a reaction tube, combine this compound (e.g., 100 mg, 0.52 mmol), the desired aryl/heteroaryl halide (0.57 mmol), Pd₂(dba)₃ (7.2 mg, 0.0078 mmol), Xantphos (9.0 mg, 0.0156 mmol), and cesium carbonate (254 mg, 0.78 mmol).

-

Seal the tube and purge with argon or nitrogen.

-

Add anhydrous 1,4-dioxane (10 mL).

-

Heat the reaction mixture to 110 °C and stir for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to obtain the final derivative.

Part 3: Biological Evaluation

The synthesized derivatives can be evaluated for their anticancer activity using a variety of in vitro assays.

Protocol 3.1: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10][11]

-

Prepare serial dilutions of the synthesized derivatives in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

As many morpholine-containing compounds target the PI3K/Akt/mTOR pathway, it is crucial to investigate the effect of the synthesized derivatives on this signaling cascade.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Western Blot Analysis:

To confirm the on-target activity of the synthesized compounds, western blot analysis can be performed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 ribosomal protein. A decrease in the phosphorylation of these proteins upon treatment with the derivatives would indicate inhibition of the pathway.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. jk-sci.com [jk-sci.com]

- 9. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds | MDPI [mdpi.com]

Application Notes and Protocols: 2-Methyl-4-morpholin-4-ylaniline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Morpholine-Aniline Scaffold

In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. 2-Methyl-4-morpholin-4-ylaniline emerges as a highly valuable and versatile building block. Its structure marries the nucleophilic and aromatic character of an aniline with the advantageous physicochemical properties of a morpholine moiety. The morpholine ring is a well-recognized "privileged structure" in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and bioavailability of parent compounds.[1][2] The strategic placement of the methyl group on the aniline ring provides an additional point of steric and electronic modulation for synthetic transformations.

This comprehensive guide delves into the practical applications of this compound, providing detailed, field-proven protocols for its use in key synthetic transformations. We will explore its utility in the construction of complex heterocyclic systems, its role in palladium-catalyzed cross-coupling reactions, and its application in the synthesis of azo dyes, supported by mechanistic insights and actionable experimental procedures.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use.

| Property | Value |

| CAS Number | 581-00-0[3] |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Primary Aromatic Amine, Tertiary Amine (Morpholine), Aromatic Ring |

Application I: Synthesis of Biologically Active Quinoline Scaffolds